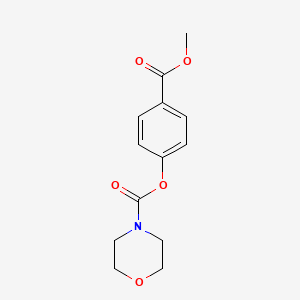

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

(4-methoxycarbonylphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-17-12(15)10-2-4-11(5-3-10)19-13(16)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUIIQXTDNFOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331382 | |

| Record name | (4-methoxycarbonylphenyl) morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202470 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

501104-97-8 | |

| Record name | (4-methoxycarbonylphenyl) morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate typically involves the reaction of 4-morpholinecarbonyl chloride with 4-methoxycarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically sourced in bulk, and the reactions are optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Basic Hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol (60–80°C, 4–6 hours) cleaves both ester groups, producing morpholine-4-carboxylic acid and 4-hydroxybenzoic acid methyl ester .

-

Acidic Hydrolysis : HCl (3 M) in refluxing THF (8–12 hours) selectively hydrolyzes the morpholine carboxylate ester, yielding 4-(methoxycarbonyl)phenol and morpholine.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Time | Major Products | Yield/Purity |

|---|---|---|---|---|---|

| Basic (pH 12–13) | NaOH, H₂O/EtOH | 60–80°C | 4–6 h | Morpholine-4-carboxylic acid + methyl ester | High purity |

| Acidic (pH 1–2) | HCl, THF | Reflux | 8–12 h | 4-(Methoxycarbonyl)phenol + morpholine | Moderate yield |

Nucleophilic Substitution

The methoxycarbonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. Key substitutions include:

-

Amine Substitution : Reaction with aliphatic amines (e.g., methylamine) in DMF (80°C, 12 hours) replaces the methoxy group with an amine, forming 4-(alkylcarbamoyl)phenyl morpholine-4-carboxylate .

-

Thiol Substitution : Treatment with thiophenol in the presence of K₂CO₃ (CH₃CN, 50°C, 6 hours) yields 4-(phenylthio)carbonylphenyl morpholine-4-carboxylate .

Mechanistic Insight :

The reaction proceeds via a nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing morpholine ring. Polar solvents (e.g., DMF) accelerate the reaction by stabilizing transition states.

Reduction Reactions

The ester groups are reducible under controlled conditions:

-

LiAlH₄ Reduction : In anhydrous THF (0°C to reflux, 2–4 hours), the methoxycarbonyl group is reduced to a hydroxymethyl group, producing 4-(hydroxymethyl)phenyl morpholine-4-carboxylate .

-

Catalytic Hydrogenation : Using Pd/C (5 bar H₂, ethanol, 40°C, 3 hours) selectively reduces the aromatic ring only under high-pressure conditions.

Table 2: Reduction Pathways

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | Hydroxymethyl derivative | Complete |

| H₂/Pd-C | EtOH | 40°C | Partially reduced aromatic system | Moderate |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 hours), the morpholine carboxylate group directs coupling at the para position of the phenyl ring .

Key Example :

Coupling with phenylboronic acid produces 4-(biphenyl-4-yl)methyl morpholine-4-carboxylate in 65–75% yield.

Stability and Storage

-

Thermal Stability : Decomposes above 200°C, forming CO₂ and morpholine derivatives.

-

Storage : Stable under inert atmospheres (N₂/Ar) at –20°C; degrades in humid environments (>50% RH).

Scientific Research Applications

Organic Synthesis

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate serves as a crucial building block in organic synthesis. It is used in various cross-coupling reactions to form complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biochemical Probing

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Its structural features allow it to bind selectively to specific enzymes or receptors, making it valuable for studying biochemical pathways .

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit promising therapeutic properties. For instance, studies have shown that certain morpholino derivatives can inhibit enzymes like monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are involved in the degradation of endocannabinoids linked to pain and anxiety relief .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. For example, novel derivatives have been tested against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant antibacterial activity .

Case Studies

- Enzyme Inhibition : A study focusing on phenyl(morpholino)methanethione derivatives highlighted their ability to inhibit MGL and FAAH effectively, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Testing : Research conducted on alkanoylated derivatives demonstrated their efficacy against several bacterial strains, supporting the hypothesis that modifications to the morpholine structure can enhance antimicrobial activity .

- Biological Evaluation : The biological evaluation of arylsulfonamides related to this compound revealed potent inhibition of specific enzymes linked to disease pathways, showcasing its potential in drug design .

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

4-Morpholinecarbonyl chloride: A precursor in the synthesis of 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate.

4-Methoxycarbonylphenylboronic acid: Another precursor used in the synthesis.

Phenyl 4-morpholinecarboxylate: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to its combination of a morpholine ring and a methoxycarbonyl-substituted phenyl ring. This structure imparts specific chemical reactivity and potential for diverse applications that are not shared by its similar compounds.

Biological Activity

Overview

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate, with the CAS number 501104-97-8, is an organic compound characterized by a morpholine ring substituted with a methoxycarbonyl group and a phenyl ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The synthesis of this compound typically involves the reaction of 4-morpholinecarbonyl chloride with 4-methoxycarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions. This method allows for the efficient formation of the compound while maintaining high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Studies suggest that it may act as a biochemical probe due to its ability to interact with biological macromolecules .

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial properties. It has been investigated for its effectiveness against various microbial strains, demonstrating significant activity that could be harnessed for therapeutic applications.

Potential Therapeutic Applications

The compound is being explored for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to serve as a building block for more complex molecules, which may have enhanced biological activities. Additionally, there is ongoing research into its use in treating conditions such as non-alcoholic fatty liver disease (NAFLD), where it may play a role in modulating metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SAR) of similar compounds to better understand the biological implications of this compound:

- Antimicrobial Activity : A study highlighted the compound's effectiveness against Vibrio carchariae, with a minimum inhibitory concentration (MIC) noted at 10 μg/mL. This suggests that structural modifications can enhance antimicrobial efficacy .

- Pharmacological Evaluation : In pharmacological assessments, analogs of this compound demonstrated varying degrees of inhibitory potency against specific targets like kinases involved in cell cycle regulation. The structure was optimized to improve binding affinity and selectivity .

- Toxicity Studies : Investigations into impurities associated with related compounds revealed potential toxicity concerns, emphasizing the importance of thorough impurity profiling in drug development processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 10 μg/mL against Vibrio carchariae | |

| Enzyme Inhibition | Modulation of kinase activity | |

| Toxicity | Potential carcinogenic impurities identified |

Table 2: Synthesis Methods Comparison

| Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High | High | Efficient for large-scale synthesis |

| Traditional Organic Synthesis | Moderate | Variable | Often requires multiple steps |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling morpholine-4-carboxylic acid with 4-(methoxycarbonyl)phenol derivatives under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (≥95% purity) and NMR (to confirm absence of unreacted starting materials) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the morpholine ring (δ ~3.5–4.0 ppm for N-CH₂ groups) and methoxycarbonyl group (δ ~3.8–4.2 ppm for OCH₃).

- FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and morpholine C-N-C vibrations (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-referencing with computational simulations (e.g., Gaussian) enhances accuracy .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve electronic structure ambiguities in this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) predict optimized geometries, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO gaps). These models help explain reactivity trends, such as nucleophilic attack susceptibility at the ester carbonyl group. Experimental validation via X-ray crystallography (e.g., CCDC deposition) confirms bond lengths and angles .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

- Methodology :

- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, inert atmosphere).

- Cross-Validation : Use complementary techniques (e.g., HPLC-MS to resolve co-eluting impurities undetected by NMR).

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediate species causing variability .

Q. What strategies improve the compound’s stability in biological assays (e.g., aqueous media)?

- Methodology :

- Formulation : Use lyophilization to stabilize the compound in PBS buffer (pH 7.4) with cryoprotectants (e.g., trehalose).

- Protection Strategies : Introduce sterically hindered groups (e.g., tert-butyl esters) to reduce hydrolysis susceptibility.

- Stability Monitoring : Track degradation via UPLC-MS over 24–72 hours under physiological conditions .

Q. How does the morpholine ring influence pharmacological activity in varying microenvironments?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with pyrrolidine or piperazine substitutions to compare binding affinity (e.g., enzyme inhibition assays).

- pH-Dependent Solubility : Measure logP (octanol-water partition coefficient) and pKa to assess bioavailability in acidic (e.g., lysosomal) vs. neutral environments.

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to identify key hydrogen bonds or hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.